N-[3,5-dichloro-4-(2-phenoxyethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of triazole derivatives like N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine involves reactions such as the cyclization of acrylamides with hydrazine hydrate, showcasing the versatility and reactivity of triazole compounds (Panchal & Patel, 2011). These methods underscore the synthesis strategies that could be applied to compounds with similar structures.
Molecular Structure Analysis
Structural analysis of triazole derivatives and their complexes, such as the study of the polymeric complex with HgCl2, reveals the potential for varied conformational states and the formation of dimensional networks through intermolecular hydrogen bonds (Li et al., 2012). These analyses highlight the complex interplay between molecular structure and the resulting physical properties of these compounds.
Chemical Reactions and Properties
Triazole derivatives can undergo various chemical reactions, indicating a broad range of chemical properties. For example, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives involve reactions starting from ester ethoxycarbonylhydrazones with primary amines, leading to compounds with significant bioactivity (Bektaş et al., 2010). This demonstrates the chemical versatility and potential application of triazole compounds in creating bioactive molecules.
Physical Properties Analysis
The physical properties of triazole derivatives can vary widely depending on their specific structures. Analysis of compounds such as 1,3,5-triphenylhexahydro-1,3,5-triazine, used as intermediates in the synthesis of benzoxazine monomers, provides insight into the properties that influence their reactivity and application potential (Brunovska et al., 1999).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as reactivity towards cyclic esters and lactides, are crucial for applications in polymerization and material science. For instance, the study on benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes reveals distinct activities towards the ring-opening polymerization of cyclic esters (Liang et al., 2012), highlighting the potential for designing materials with specific properties.
properties
IUPAC Name |
(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N4O2/c18-15-8-13(10-22-23-11-20-21-12-23)9-16(19)17(15)25-7-6-24-14-4-2-1-3-5-14/h1-5,8-12H,6-7H2/b22-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDUQOWDXSOHN-LSHDLFTRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=NN3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=N/N3C=NN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.